molecular formula C14H19NO4 B140762 [Butoxy-(4-methylbenzoyl)amino] acetate CAS No. 131229-61-3

[Butoxy-(4-methylbenzoyl)amino] acetate

Cat. No. B140762
CAS RN: 131229-61-3
M. Wt: 265.3 g/mol
InChI Key: XYMNXGUKYNBKDB-UHFFFAOYSA-N
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Description

[Butoxy-(4-methylbenzoyl)amino] acetate is a chemical compound that has gained attention in the scientific community due to its potential use in various research applications. This compound has been synthesized using different methods, and its mechanism of action has been studied extensively.

Mechanism of Action

[Butoxy-(4-methylbenzoyl)amino] acetate works by reacting with ROS and producing a fluorescent signal. The reaction between this compound and ROS results in the formation of a highly fluorescent compound that emits light at a specific wavelength. This emitted light can be detected using a fluorescence microscope or a spectrofluorometer.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity and does not affect the biochemical and physiological processes of cells significantly. It does not interfere with the cellular metabolism, and its use does not lead to any adverse effects on the cells or tissues.

Advantages and Limitations for Lab Experiments

[Butoxy-(4-methylbenzoyl)amino] acetate has several advantages and limitations for lab experiments. One of the significant advantages is its ability to detect ROS in living cells and tissues. It is a non-invasive and non-destructive method for detecting ROS and can be used for long-term studies. However, one of the limitations is its specificity. This compound can detect various ROS species, but it cannot distinguish between different types of ROS. Moreover, its signal can be affected by environmental factors such as pH and temperature, which can lead to false-positive results.

Future Directions

[Butoxy-(4-methylbenzoyl)amino] acetate has several potential future directions. One of the significant directions is its use in the development of new therapies for diseases such as cancer and neurodegenerative disorders. By understanding the role of ROS in disease development and progression, this compound can be used to develop new therapies that target ROS and prevent oxidative stress. Moreover, this compound can be modified to improve its specificity and sensitivity, which can lead to more accurate detection of ROS in living cells and tissues.
Conclusion:
This compound is a chemical compound that has various scientific research applications. Its ability to detect ROS in living cells and tissues makes it a valuable tool for studying the role of ROS in disease development and progression. Although this compound has some limitations, its potential future directions make it an exciting area of research.

Synthesis Methods

[Butoxy-(4-methylbenzoyl)amino] acetate can be synthesized using different methods. One of the most common methods is the reaction of butoxyamine and 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then reacted with acetic anhydride to obtain this compound.

Scientific Research Applications

[Butoxy-(4-methylbenzoyl)amino] acetate has various scientific research applications. One of the significant applications is its use as a fluorescent probe for the detection of reactive oxygen species (ROS). ROS are highly reactive molecules that can cause oxidative stress in cells and lead to various diseases such as cancer and neurodegenerative disorders. This compound can detect ROS in living cells and tissues and can be used to study the role of ROS in disease development and progression.

properties

CAS RN

131229-61-3

Molecular Formula

C14H19NO4

Molecular Weight

265.3 g/mol

IUPAC Name

[(2-butoxy-4-methylbenzoyl)amino] acetate

InChI

InChI=1S/C14H19NO4/c1-4-5-8-18-13-9-10(2)6-7-12(13)14(17)15-19-11(3)16/h6-7,9H,4-5,8H2,1-3H3,(H,15,17)

InChI Key

XYMNXGUKYNBKDB-UHFFFAOYSA-N

SMILES

CCCCOC1=C(C=CC(=C1)C)C(=O)NOC(=O)C

Canonical SMILES

CCCCOC1=C(C=CC(=C1)C)C(=O)NOC(=O)C

synonyms

[butoxy-(4-methylbenzoyl)amino] acetate

Origin of Product

United States

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